4-Ethoxy-3,5-difluorobenzoyl chloride chemical structure and properties
4-Ethoxy-3,5-difluorobenzoyl chloride chemical structure and properties
The following technical guide is structured as an advanced monograph for researchers and process chemists. It prioritizes mechanistic insight, practical handling, and synthetic utility.
Core Intermediate for Fluorinated Pharmacophores and Advanced Materials
Executive Summary
4-Ethoxy-3,5-difluorobenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of biologically active small molecules and liquid crystalline materials. Its structural uniqueness lies in the 3,5-difluoro motif , which imparts metabolic stability and modulates lipophilicity, combined with the 4-ethoxy group , which acts as a resonance donor. This "push-pull" electronic environment creates a carbonyl center with distinct reactivity, optimized for nucleophilic acyl substitutions (NAS) in the generation of amides and esters.
This guide details the physicochemical profile, validated synthesis routes, and critical handling protocols required to utilize this intermediate effectively in high-stakes research environments.
Chemical Structure & Physicochemical Profile
Structural Analysis
The molecule features a benzoyl chloride core substituted with:
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Positions 3 & 5 (Fluorine): Highly electronegative atoms that exert a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. They also block metabolic oxidation at the ortho-positions.
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Position 4 (Ethoxy): An electron-donating group (+M) via resonance. This donation partially counteracts the electron deficiency of the ring, stabilizing the acyl chloride against rapid decomposition compared to 3,4,5-trifluorobenzoyl chloride, while maintaining high reactivity toward nucleophiles.
Key Properties (Predicted & Analog-Based)
| Property | Value / Description | Note |
| Molecular Formula | C₉H₇ClF₂O₂ | |
| Molecular Weight | 220.60 g/mol | |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Depends on purity; tends to solidify upon cooling. |
| Boiling Point | ~115–120 °C at 15 mmHg | Estimated based on homologs. |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Reactivity | High | Moisture sensitive; hydrolyzes to parent acid and HCl. |
Synthesis & Production Architecture
The synthesis of 4-ethoxy-3,5-difluorobenzoyl chloride is rarely performed in isolation; it is typically generated in situ or isolated immediately prior to use to prevent hydrolysis. The most robust route proceeds from 3,4,5-trifluorobenzoic acid .
Validated Synthetic Pathway
The synthesis involves a two-step sequence: Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Deoxychlorination.
Step 1: Preparation of 4-Ethoxy-3,5-difluorobenzoic Acid
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Precursor: 3,4,5-Trifluorobenzoic acid.
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Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
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Mechanism: The carboxylate group (formed initially) and the 3,5-fluorines activate the 4-position for nucleophilic attack. The 4-fluoro group is displaced by the ethoxide ion.
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Conditions: Reflux (78 °C) for 4–6 hours.
Step 2: Conversion to Acid Chloride
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Precursor: 4-Ethoxy-3,5-difluorobenzoic acid.
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Reagent: Thionyl Chloride (
) or Oxalyl Chloride ( ). -
Catalyst: DMF (Dimethylformamide) - catalytic amount.
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Conditions: Reflux (for
) or 0 °C to RT (for Oxalyl Chloride).
Process Workflow Diagram (DOT)
Figure 1: Step-wise synthetic workflow for the production of 4-Ethoxy-3,5-difluorobenzoyl chloride starting from commercially available fluorinated precursors.
Reactivity & Application Protocols
Nucleophilic Acyl Substitution (NAS)
This compound is a "privileged" acylating agent. The flanking fluorine atoms provide steric protection to the carbonyl without significantly hindering the approach of nucleophiles, while the inductive effect increases the rate of reaction compared to non-fluorinated analogs.
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Amidation: Reacts with primary/secondary amines to form benzamides. Used widely in kinase inhibitor synthesis (e.g., p38 MAPK inhibitors often feature difluorobenzamide scaffolds).
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Esterification: Reacts with alcohols/phenols to form esters. Critical for liquid crystal synthesis where the 4-ethoxy-3,5-difluorophenyl moiety serves as a mesogenic core.
Experimental Protocol: General Amidation
To be performed in a fume hood under inert atmosphere (N₂ or Ar).
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Charge: Dissolve 1.0 eq of amine and 1.2 eq of tertiary amine base (TEA or DIPEA) in anhydrous DCM. Cool to 0 °C.
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Addition: Add 1.05 eq of 4-Ethoxy-3,5-difluorobenzoyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.
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Note: Exothermic reaction. Control temperature to prevent side reactions.
-
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Monitor: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC/LCMS (quench aliquot with MeOH).
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Workup: Wash with 1N HCl (to remove excess base), then Sat. NaHCO₃. Dry organic layer over MgSO₄.
Reaction Pathways Diagram (DOT)
Figure 2: Divergent reactivity profile demonstrating the utility of the core scaffold in medicinal chemistry and materials science.
Handling, Safety, and Stability
Hazards
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Corrosive: Causes severe skin burns and eye damage. Reacts with skin moisture to produce HCl and the organic acid.
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Lachrymator: Vapor is irritating to mucous membranes.
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Hydrolysis: Reacts violently with water.
Storage & Stability
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Atmosphere: Must be stored under Argon or Nitrogen.
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Temperature: Refrigerate (2–8 °C) for long-term storage to prevent slow disproportionation or hydrolysis from trace moisture.
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Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers if trace HCl is present.
Disposal
Quench excess acid chloride by slow addition to a stirred solution of dil
